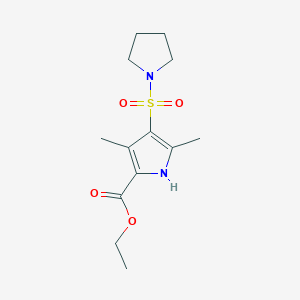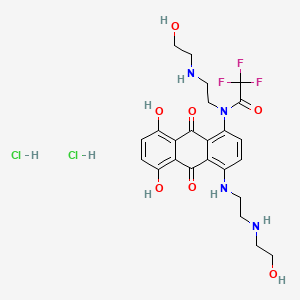
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes multiple hydroxyl groups, amino groups, and a trifluoroacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride involves multiple steps, including the introduction of hydroxyl and amino groups, as well as the incorporation of the trifluoroacetamide moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl groups can yield hydroxyl derivatives.
Aplicaciones Científicas De Investigación
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially inhibiting or modulating their activity. The trifluoroacetamide moiety may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: A related compound with similar structural features, used as a chemotherapeutic agent.
Doxorubicin: Another anthracene derivative with potent anticancer activity.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia.
Uniqueness
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride stands out due to its unique combination of hydroxyl, amino, and trifluoroacetamide groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C24H29Cl2F3N4O7 |
|---|---|
Peso molecular |
613.4 g/mol |
Nombre IUPAC |
N-[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]-2,2,2-trifluoro-N-[2-(2-hydroxyethylamino)ethyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C24H27F3N4O7.2ClH/c25-24(26,27)23(38)31(10-7-29-9-12-33)14-2-1-13(30-6-5-28-8-11-32)17-18(14)22(37)20-16(35)4-3-15(34)19(20)21(17)36;;/h1-4,28-30,32-35H,5-12H2;2*1H |
Clave InChI |
JYUZMBJDHZPSQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)N(CCNCCO)C(=O)C(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


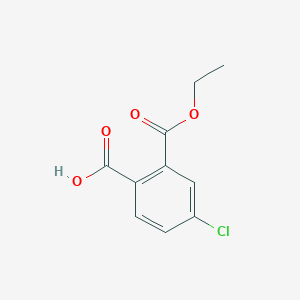
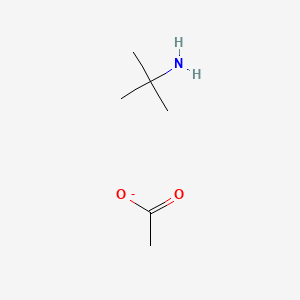
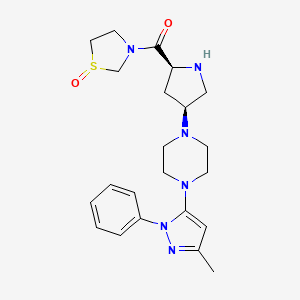
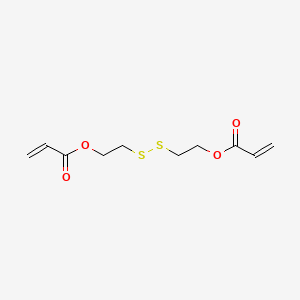

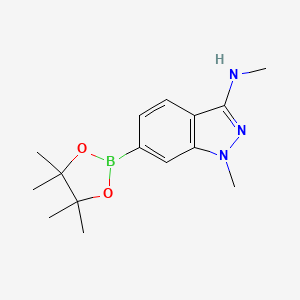
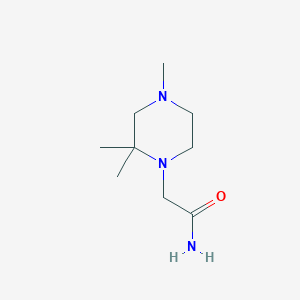
![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[di((1,2-13C2)ethyl)amino]ethylsulfanyl]acetate](/img/structure/B13857189.png)

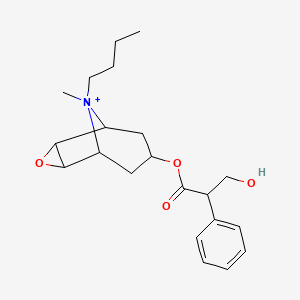
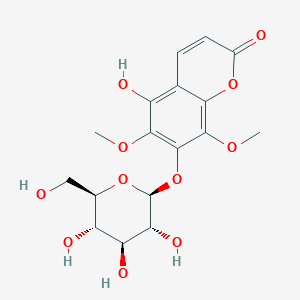
![(S)-(9-(2-(Dimethylamino)ethyl)-4,7-dihydro-3H-pyrrolo[2,3-h]isoquinolin-3-yl)methyl Acetate](/img/structure/B13857229.png)
![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)
